

FC-11: A Potent FAK Degrader for In Vivo Research

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Compound of Interest		
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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

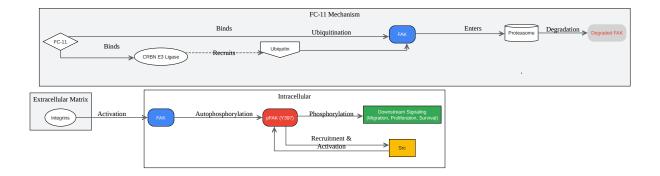
Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivation are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[1][2][3] **FC-11** is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FAK.[4][5] This document provides detailed application notes and experimental protocols for the in vivo use of **FC-11**, summarizing key data and outlining the underlying signaling pathways.

FC-11 is a bifunctional molecule that links the FAK inhibitor PF562271 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][4][7] This design allows **FC-11** to recruit FAK to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4] [7] By degrading the entire FAK protein, **FC-11** ablates both its kinase-dependent and kinase-independent scaffolding functions, offering a more comprehensive inhibition of FAK signaling compared to traditional kinase inhibitors.[2][7]

FAK Signaling Pathway and Mechanism of FC-11 Action



The following diagram illustrates the central role of FAK in cell signaling and the mechanism by which **FC-11** induces its degradation.



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Caption: FAK signaling cascade and the mechanism of FC-11-mediated FAK degradation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **FC-11** from published studies.

Table 1: In Vitro Degradation Efficiency of FC-11



Cell Line	DC50 (pM)	Reference
ТМ3	310	[6]
PA1	80	[6]
MDA-MB-436	330	[6]
LNCaP	370	[6]

| Ramos | 40 |[6] |

Table 2: In Vivo FAK Degradation with FC-11

Animal Model	Tissue	Dosage	Treatment Duration	FAK Degradatio n	Reference
Male C57BL/6N Mice	Reproducti ve Tissues (Testis, Epididymis, etc.)	20 mg/kg, twice daily (intraperito neal)	5 days	>90%	[8]

| Nude Mice (HCC Lung Metastasis Model) | Lung Tissue | Not specified | Not specified | Significant degradation compared to vehicle and defactinib |[7] |

Detailed Experimental Protocols In Vivo FAK Degradation Assessment in Mice

This protocol is adapted from studies assessing FAK degradation in murine tissues following **FC-11** administration.[8]

1. Animal Model:

- Species: C57BL/6N mice, 10 weeks old, male.
- Housing: Standard housing conditions with ad libitum access to food and water.



 Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Reagent Preparation:

- **FC-11** Formulation: Prepare a solution of **FC-11** for intraperitoneal (IP) injection. The vehicle control should be prepared in parallel. The specific vehicle composition should be optimized for solubility and biocompatibility.
- 3. Dosing and Administration:
- Dosage: 20 mg/kg body weight.
- Route of Administration: Intraperitoneal (IP) injection.
- Frequency: Twice daily (BID).
- Duration: 5 consecutive days.
- Control Groups: Include a vehicle control group and potentially a group treated with a FAK inhibitor like PF562271 (10 mg/kg, BID) for comparison.[8]
- 4. Tissue Collection and Processing:
- Euthanasia: At the end of the treatment period, euthanize mice using an approved method.
- Tissue Harvest: Immediately dissect the tissues of interest (e.g., reproductive tissues, tumor tissues).
- Sample Preparation: Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis. For protein analysis, homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.
- 5. Analysis of FAK Degradation:
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.



- Probe with primary antibodies against total FAK and phosphorylated FAK (e.g., pFAK Tyr397).
- \circ Use a loading control antibody (e.g., GAPDH or β -actin) to ensure equal protein loading.
- Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
- Immunohistochemistry/Immunofluorescence:
 - Fix tissues in formalin and embed in paraffin.
 - Perform antigen retrieval on tissue sections.
 - Incubate with primary antibodies against FAK.
 - Use appropriate secondary antibodies and detection reagents to visualize FAK expression and localization within the tissue.

In Vivo Tumor Metastasis Model

This protocol is a general guideline based on a study investigating the effect of **FC-11** on hepatocellular carcinoma (HCC) metastasis.[7]

- 1. Cell Culture and Animal Model:
- Cell Line: Use a metastatic cancer cell line (e.g., HCC cells).
- Animal Model: Immunocompromised mice (e.g., nude mice).
- 2. Tumor Cell Implantation:
- Metastasis Model: To establish a lung metastasis model, inject cancer cells intravenously (e.g., via the tail vein).
- 3. Treatment Protocol:
- Treatment Groups:

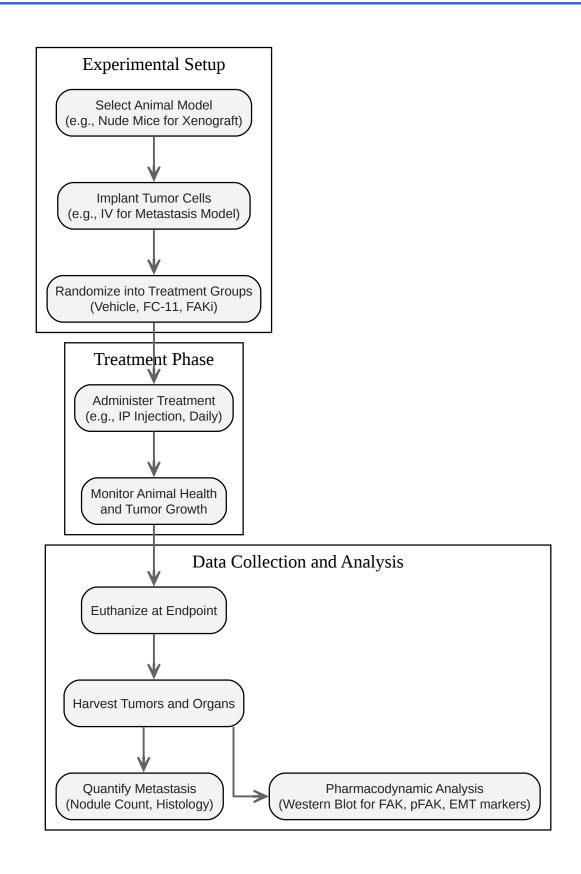


- Vehicle Control
- FC-11
- FAK inhibitor (e.g., defactinib)
- Dosing and Administration: The specific dose, route, and schedule for FC-11 in a tumor model should be optimized. Based on other in vivo studies, an IP route is feasible.[8]
- 4. Assessment of Metastasis:
- Endpoint: Euthanize mice at a predetermined endpoint (e.g., after a specific number of weeks or when clinical signs are observed).
- Metastasis Quantification:
 - Harvest lungs and count the number of metastatic nodules on the surface.
 - Perform histological analysis (e.g., H&E staining) on lung sections to confirm and quantify metastatic lesions.
- 5. Pharmacodynamic Analysis:
- Tissue Collection: Collect lung tissues (and primary tumors if applicable).
- Protein Analysis: Perform Western blotting on tissue lysates to assess the levels of total FAK, pFAK, and markers of epithelial-mesenchymal transition (EMT) such as E-cadherin and vimentin.[7]

Experimental Workflow and Logic

The following diagram outlines the logical flow of an in vivo experiment to evaluate **FC-11**.





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Caption: Logical workflow for an in vivo study of FC-11 in a cancer model.



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